molecular formula C15H18BrNO3 B2704183 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide CAS No. 2309215-50-5

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide

Cat. No.: B2704183
CAS No.: 2309215-50-5
M. Wt: 340.217
InChI Key: QMCQYWQPRUTEQD-UHFFFAOYSA-N
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Description

2-Bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide is a benzamide derivative featuring a brominated aromatic core (2-bromo-5-methoxybenzamide) and a cyclohexenylmethyl substituent with a hydroxyl group at the 1-position.

Properties

IUPAC Name

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-20-11-5-6-13(16)12(9-11)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCQYWQPRUTEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide typically involves multiple steps:

    Formation of Hydroxycyclohexene Moiety: This step involves the cyclization of an appropriate precursor, often through a Diels-Alder reaction or similar cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation techniques.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could participate in hydrogen bonding, while the bromine atom could be involved in halogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties

Compound Melting Point (°C) Rf Value (TLC) HRMS Accuracy (ppm) Reference
1g 153–155 0.30 3.4 (calc. vs. found)
5o 191–192 0.48 0.1
Target Compound Not reported Not reported Not reported
  • Analysis :
    • Higher melting points (e.g., 191–192°C for 5o ) correlate with increased molecular weight and aromaticity. The target compound’s cyclohexenyl group may lower melting points compared to 5o due to reduced crystallinity.
    • HRMS accuracy (e.g., 0.1 ppm for 5o ) highlights precise structural validation, a critical benchmark for the target compound.

Structural and Crystallographic Insights

  • N,O-Bidentate Directing Groups () :

    • Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide utilize hydroxyl groups for metal coordination.
    • Implication : The target’s hydroxyl-cyclohexenyl group may serve a similar role in catalysis or metal-organic frameworks.
  • X-ray Validation () :

    • SHELX programs are widely used for small-molecule crystallography. Structural analysis of the target compound would likely employ these tools to confirm stereochemistry and intermolecular interactions.

Biological Activity

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a methoxy group, and a hydroxycyclohexenyl moiety attached to a benzamide backbone. Its molecular formula is C14H16BrNO2C_{14}H_{16}BrNO_2 with a molecular weight of approximately 304.19 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H16BrNO2C_{14}H_{16}BrNO_2
Molecular Weight304.19 g/mol
IUPAC NameThis compound
InChI KeyCXAQCXCNKJQGEP-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the bromine atom may enhance its reactivity and binding affinity to target proteins, while the hydroxy group could facilitate hydrogen bonding interactions.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamides have shown IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting potential for use in cancer therapy.

Case Study:
In a comparative study involving several benzamide derivatives, the compound with a similar structure demonstrated selective cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 3.1 µM . This suggests that modifications to the benzamide structure can significantly influence biological activity.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds bearing hydroxy and methoxy groups have shown enhanced antioxidative capacities, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Comparative Analysis with Similar Compounds

Several studies have compared the biological activities of this compound with structurally related compounds:

Compound NameAntiproliferative Activity (IC₅₀)Antioxidant Activity
2-bromo-N-[2-(hydroxycyclohexenyl)ethyl]benzamide~3.0 µM (MCF-7)Moderate
5-methoxy-N-[1-(hydroxyphenyl)methyl]benzamide~4.5 µM (MCF-7)High
N-(hydroxycyclohexenyl)-benzamide~6.0 µM (HCT116)Low

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